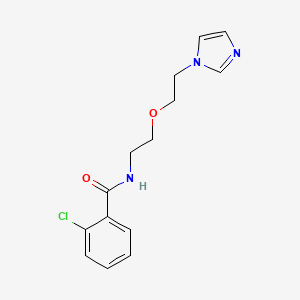

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide

Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide is a synthetic organic compound that features an imidazole ring, an ether linkage, and a chlorobenzamide moiety

Properties

IUPAC Name |

2-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c15-13-4-2-1-3-12(13)14(19)17-6-9-20-10-8-18-7-5-16-11-18/h1-5,7,11H,6,8-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHPCBOEUVKCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide typically involves multiple steps:

Formation of the Imidazole Intermediate: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other suitable precursors.

Ether Linkage Formation: The imidazole intermediate is then reacted with 2-chloroethanol under basic conditions to form the 2-(1H-imidazol-1-yl)ethanol.

Coupling with 2-Chlorobenzoyl Chloride: The final step involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The imidazole ring can undergo oxidation reactions, typically forming N-oxides.

Reduction: The chlorobenzamide moiety can be reduced to form the corresponding amine.

Substitution: The chlorine atom on the benzamide ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide N-oxide.

Reduction: N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-aminobenzamide.

Substitution: N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-azidobenzamide or N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-thiobenzamide.

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide has shown potential in the development of pharmaceuticals due to its biological activity:

- Antimicrobial Activity : Studies indicate that compounds containing imidazole rings can exhibit significant antimicrobial properties. The compound has been assessed for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research has demonstrated that imidazole derivatives can inhibit cell proliferation in cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Biochemistry

The compound serves as a valuable tool in biochemical research:

- Enzyme Inhibition Studies : The ability of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide to interact with metal ions within enzyme active sites suggests its potential as an enzyme inhibitor. This property is crucial for developing inhibitors for various therapeutic targets .

- Receptor Binding : The compound's structure allows it to potentially modulate signaling pathways by acting on specific receptors, which is essential for understanding drug-receptor interactions and developing new therapeutic agents .

Materials Science

The unique chemical structure of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide also opens avenues in materials science:

- Functional Materials Development : The compound can be utilized in the synthesis of functional materials due to its chemical properties, which may enhance material performance in various applications, including coatings and sensors .

Case Study 1: Anticancer Activity

A study involving a series of imidazole-based compounds demonstrated that those structurally similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide significantly inhibited tumor growth in xenograft models. This highlights the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In a comparative study of thioether compounds, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. This finding supports its application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide moiety can interact with protein targets, modulating their function.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-fluorobenzamide: Contains a fluorine atom instead of chlorine.

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-iodobenzamide: Features an iodine atom in place of chlorine.

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable compound for drug development.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide is a compound that incorporates an imidazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Imidazole Ring : A five-membered heterocyclic moiety contributing to its biological properties.

- Chlorobenzamide Group : Enhances interaction with biological targets.

The molecular formula is , and its structural representation can be summarized as follows:

The biological activity of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole moiety can bind to metal ions in enzymes, inhibiting their catalytic activity. This property is particularly significant in the context of antimicrobial and anticancer activities.

- Receptor Binding : The compound may act on specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide has shown effectiveness against various bacterial strains, with mechanisms involving disruption of cellular processes.

Anticancer Potential

Studies have highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle regulation.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death .

Case Studies

Several studies have documented the effects of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide:

-

Study on Bacterial Inhibition :

- Conducted on E. coli and S. aureus.

- Resulted in a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.

-

Cancer Cell Line Research :

- Evaluated against MCF-7 breast cancer cells.

- Showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide | Antimicrobial, Anticancer | MIC: 32 µg/mL, IC50: 15 µM |

| Metronidazole | Antibacterial | MIC: 8 µg/mL |

| Omeprazole | Antiulcer | Not applicable |

Q & A

Basic: What are the most efficient synthetic routes for preparing N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach involving:

Nucleophilic substitution : Reacting 2-chlorobenzoyl chloride with a diamine precursor (e.g., 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine) in anhydrous pyridine or DMF under reflux conditions .

Microwave-assisted synthesis : Optimize reaction time and yield by using microwave irradiation (e.g., 100–150 W, 80–120°C), which reduces side products compared to conventional heating .

Purification : Recrystallize the crude product using methanol or ethanol, and confirm purity via HPLC (≥95%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Assign peaks for the imidazole ring (δ 7.5–8.0 ppm for aromatic protons), ethoxy linker (δ 3.5–4.5 ppm), and benzamide carbonyl (δ ~165 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ at m/z corresponding to C₁₆H₁₇ClN₃O₂) .

- IR spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and imidazole C-N stretches (~1500 cm⁻¹) .

Basic: How can researchers assess the thermal stability of this compound?

Methodological Answer:

Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen:

- TGA : Measure decomposition onset temperature (typically >200°C for benzamide derivatives) .

- DTA : Identify endothermic/exothermic events (e.g., melting point ~150–180°C) .

Advanced: How can contradictory data in biological activity studies be resolved?

Methodological Answer:

Address discrepancies by:

Dose-response assays : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

CYP450 inhibition screening : Rule out metabolic interference using liver microsomes .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PFOR enzyme or COX1/2 .

Comparative studies : Benchmark against structurally similar compounds (e.g., nitroimidazole or thiazole derivatives) to validate specificity .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

Improve pharmacokinetics via:

Salt formation : Synthesize hydrochloride salts to enhance water solubility (e.g., using HCl in ethanol) .

Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the ethoxy chain .

Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Design SAR studies by:

Substituent variation : Synthesize analogs with modified imidazole (e.g., 4-nitro or 5-chloro substituents) or benzamide (e.g., fluoro/methoxy groups) .

Biological assays : Test analogs against target enzymes (e.g., CYP24A1 or PFOR) and cancer cell lines (e.g., HeLa or MCF-7) .

QSAR modeling : Use Molinspiration or Schrodinger Suite to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What computational methods validate the compound’s mechanism of action?

Methodological Answer:

Employ:

Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with CYP450 isoforms) over 100 ns to assess binding stability .

Density Functional Theory (DFT) : Calculate electron distribution in the benzamide moiety to predict reactivity .

ADMET prediction : Use SwissADME or pkCSM to estimate toxicity and metabolic pathways .

Advanced: How can researchers address low yield in the final synthetic step?

Methodological Answer:

Troubleshoot using:

Catalyst screening : Test Pd/C or CuI for coupling reactions .

Solvent optimization : Switch from DMF to THF or acetonitrile to reduce byproducts .

Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.